2,5-DCNA can serve as a valuable precursor for the synthesis of various other chemicals, including pharmaceuticals, agrochemicals, and materials. Its two chlorine atoms can be readily displaced by other functional groups through nucleophilic substitution reactions, allowing for the creation of diverse derivatives. For instance, 2,5-DCNA has been utilized as a starting material for the synthesis of pyridine derivatives with potential anticonvulsant and anti-inflammatory properties [].
Studies have explored the potential of 2,5-DCNA as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces and its good solubility in water make it a promising candidate for this application. Research has shown that 2,5-DCNA can effectively inhibit the corrosion of mild steel in acidic media [].
2,5-Dichloronicotinic acid is an aromatic carboxylic acid with the molecular formula . It features a pyridine ring substituted with two chlorine atoms at the 2 and 5 positions and a carboxylic acid group at the 3 position. This compound is characterized by its white to light yellow crystalline appearance and has a molecular weight of approximately 192.00 g/mol. It is soluble in water, with solubility reported around 0.43 mg/ml .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.
Research indicates that 2,5-Dichloronicotinic acid exhibits various biological activities, including:
Studies have indicated that its chlorinated structure may enhance bioactivity compared to non-chlorinated analogs .
Several synthesis methods for 2,5-Dichloronicotinic acid have been reported:
These methods allow for the production of 2,5-Dichloronicotinic acid with varying degrees of yield and purity .
2,5-Dichloronicotinic acid finds applications in several fields:
Its unique properties make it valuable in both research and industrial applications .
Interaction studies involving 2,5-Dichloronicotinic acid have focused on its behavior in biological systems:
These studies are crucial for understanding the compound's efficacy and safety profile in therapeutic contexts .
Several compounds share structural similarities with 2,5-Dichloronicotinic acid. Notable examples include:
Compound Name | Similarity | Unique Features |
---|---|---|
2,6-Dichloronicotinic acid | 0.90 | Chlorination at different positions |
2-Chloro-6-methylisonicotinic acid | 0.82 | Contains a methyl group at position 6 |
2,5-Dichloro-4,6-dimethylnicotinic acid | 0.81 | Dimethyl substitution enhances lipophilicity |
Methyl 2,5-dichloroisonicotinate | 0.93 | Ester derivative with potential for different reactivity |
Ethyl 2,5-dichloroisonicotinate | 0.91 | Similar to methyl derivative but with ethyl group |
These compounds demonstrate variations in biological activity and chemical reactivity due to differences in their substituents and positions of functional groups .
2,5-Dichloronicotinic acid is a halogenated pyridine derivative characterized by its specific molecular framework and substitution pattern [1] [2]. The compound exhibits the molecular formula C₆H₃Cl₂NO₂ with a molecular weight of 192.00 grams per mole [1] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2,5-dichloropyridine-3-carboxylic acid [2] [3].
The molecular structure consists of a pyridine ring bearing two chlorine substituents at positions 2 and 5, with a carboxylic acid functional group attached at position 3 [1] [2]. This substitution pattern creates a unique electronic environment within the aromatic system. The Chemical Abstracts Service registry number for this compound is 59782-85-3 [1] [2] [3].
Molecular Property | Value |
---|---|
Molecular Formula | C₆H₃Cl₂NO₂ |
Molecular Weight | 192.00 g/mol |
Chemical Abstracts Service Number | 59782-85-3 |
International Union of Pure and Applied Chemistry Name | 2,5-dichloropyridine-3-carboxylic acid |
International Chemical Identifier | InChI=1S/C6H3Cl2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) |
International Chemical Identifier Key | SXQSMLIMBNMUNB-UHFFFAOYSA-N |
Simplified Molecular Input Line Entry System | C1=C(C(=NC=C1Cl)Cl)C(=O)O |
The compound demonstrates structural characteristics typical of substituted nicotinic acid derivatives [3]. The presence of electron-withdrawing chlorine atoms at positions 2 and 5 significantly influences the electronic distribution within the pyridine ring system [1] [3]. The canonical Simplified Molecular Input Line Entry System notation for 2,5-dichloronicotinic acid is C1=C(C(=NC=C1Cl)Cl)C(=O)O [3].
2,5-Dichloronicotinic acid exhibits well-defined thermal transition points that reflect its crystalline solid nature [3] [4]. The compound demonstrates a melting point range of 154-155 degrees Celsius under standard atmospheric conditions [3] [5]. This relatively high melting point is characteristic of compounds containing both aromatic ring systems and carboxylic acid functional groups, which facilitate intermolecular hydrogen bonding and π-π stacking interactions [3].
The boiling point of 2,5-dichloronicotinic acid has been determined to be 323.7 degrees Celsius at 760 millimeters of mercury pressure [3]. This elevated boiling point reflects the compound's molecular structure and the presence of strong intermolecular forces [3]. The compound also exhibits a flash point of 149.6 degrees Celsius [3].
Thermal Property | Value |
---|---|
Melting Point | 154-155°C |
Boiling Point | 323.7°C at 760 mmHg |
Flash Point | 149.6°C |
2,5-Dichloronicotinic acid exists as a solid under standard temperature and pressure conditions [3] [4]. The compound exhibits a density of 1.612 grams per cubic centimeter [3] [5]. This relatively high density value is consistent with the presence of two chlorine atoms in the molecular structure, which contribute significantly to the overall molecular mass [3].
The compound maintains its solid state across a wide temperature range, reflecting the stability of its crystalline lattice structure [4]. The physical form is typically characterized as a crystalline powder [4] [5]. Additional physical parameters include a molar volume of 119 cubic centimeters and a molar refractivity of 41.06 cubic centimeters [3].
Physical State Property | Value |
---|---|
Physical State | Solid |
Density | 1.612 g/cm³ |
Molar Volume | 119 cm³ |
Molar Refractivity | 41.06 cm³ |
Refractive Index | 1.605 |
2,5-Dichloronicotinic acid typically appears as a white powder under standard conditions [3] [4]. The compound may occasionally exhibit slight color variations, ranging from white to slightly pale yellow, depending on purity levels and storage conditions [4]. The crystalline powder form is the most commonly observed physical presentation of this compound [4] [5].
The appearance characteristics are consistent with other halogenated aromatic carboxylic acids, which typically present as light-colored crystalline solids [4]. The compound maintains its characteristic appearance when stored under appropriate conditions, demonstrating good color stability [4].
2,5-Dichloronicotinic acid demonstrates selective solubility characteristics that reflect its molecular structure and polarity [5]. The compound exhibits good solubility in methanol, making it suitable for various chemical reactions and analytical procedures [4] [5]. This solubility in methanol is attributed to the polar nature of both the carboxylic acid functional group and the methanol solvent [5].
The compound shows slight solubility in dimethyl sulfoxide, another polar aprotic solvent commonly used in organic synthesis [6]. The limited solubility in dimethyl sulfoxide compared to methanol reflects the specific solvation requirements of the dichloronicotinic acid structure [6]. Water solubility data for 2,5-dichloronicotinic acid is not extensively documented in the available literature [4].
Solvent | Solubility |
---|---|
Methanol | Soluble |
Dimethyl Sulfoxide | Slightly soluble |
Water | No data available |
The solubility profile is consistent with other pyridine carboxylic acid derivatives, which typically show good solubility in polar protic solvents due to hydrogen bonding capabilities [7]. The presence of chlorine substituents influences the overall polarity and solubility behavior of the compound [7].
2,5-Dichloronicotinic acid exhibits acidic properties characteristic of substituted nicotinic acid derivatives [5]. The predicted acid dissociation constant value for this compound is 1.63 ± 0.25 [5]. This relatively low acid dissociation constant value indicates that 2,5-dichloronicotinic acid is a moderately strong acid compared to other carboxylic acids [5].
The electron-withdrawing effects of the two chlorine substituents at positions 2 and 5 contribute to the enhanced acidity of the carboxylic acid functional group [5]. These substituents stabilize the conjugate base through inductive effects, thereby decreasing the acid dissociation constant value and increasing the acid strength [5]. For comparison, related dichloronicotinic acid isomers such as 2,6-dichloronicotinic acid exhibit similar acid dissociation constant values of approximately 1.77 ± 0.28 [8].
Acid-Base Property | Value |
---|---|
Predicted pKa | 1.63 ± 0.25 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
The compound's acid-base characteristics make it suitable for various chemical transformations and coordination chemistry applications [5]. The carboxylic acid functional group can participate in hydrogen bonding interactions, with the compound acting as both a hydrogen bond donor and acceptor [3].
2,5-Dichloronicotinic acid demonstrates reactivity patterns typical of halogenated aromatic carboxylic acids [9]. The compound can participate in various chemical transformations due to the presence of multiple reactive sites within its molecular structure [9]. The carboxylic acid functional group provides a site for esterification reactions, amide formation, and other carboxyl group transformations [9].
The chlorine substituents at positions 2 and 5 can undergo nucleophilic aromatic substitution reactions under appropriate conditions [9]. These positions are activated toward nucleophilic attack due to the electron-deficient nature of the pyridine ring system [9]. The compound has been utilized as an intermediate in the synthesis of various pharmaceuticals and organic compounds [9].
The pyridine nitrogen atom can coordinate with metal ions, making 2,5-dichloronicotinic acid useful as a ligand in coordination chemistry applications [9]. The compound's ability to act as a building block in organic synthesis stems from its multiple reactive sites and stable aromatic framework [9].
2,5-Dichloronicotinic acid exhibits good chemical stability under normal handling and storage conditions [4] [10]. The compound remains stable when stored in an inert atmosphere at room temperature [5]. This stability is attributed to the robust aromatic ring system and the absence of particularly labile functional groups [4].
The compound demonstrates thermal stability up to its melting point, beyond which decomposition may occur [4]. Under normal conditions, 2,5-dichloronicotinic acid does not exhibit special reactivity that would compromise its stability [4]. The compound should be kept away from strong oxidizing agents to maintain its chemical integrity [4] [10].
Stability Condition | Status |
---|---|
Room Temperature Storage | Stable |
Inert Atmosphere | Recommended |
Normal Handling Conditions | Stable |
Exposure to Strong Oxidizing Agents | Should be avoided |
Irritant